molecular formula C11H13NO5 B181555 1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene CAS No. 6316-70-7

1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene

Cat. No.: B181555
CAS No.: 6316-70-7
M. Wt: 239.22 g/mol
InChI Key: PEPYBEJQAIGLRE-SNAWJCMRSA-N
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Description

1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C11H13NO5. It features a benzene ring substituted with three methoxy groups at the 1, 2, and 3 positions, and an E-configured nitrovinyl group at the 5 position. This configuration imparts unique optical and electronic properties to the compound, making it valuable in various chemical transformations .

Mechanism of Action

Target of Action

The primary targets of 1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene are currently unknown. This compound is structurally similar to 1,2,3-trimethoxy-5-propylbenzene

Biochemical Pathways

It’s worth noting that trimethoxybenzenes are known to be involved in various biochemical processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,3-trimethoxybenzene with nitroethene under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is unique due to its specific substitution pattern and the presence of the nitrovinyl group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .

Properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPYBEJQAIGLRE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344196
Record name 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6316-70-7
Record name NSC22597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene
Reactant of Route 2
1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene
Reactant of Route 3
1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene

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